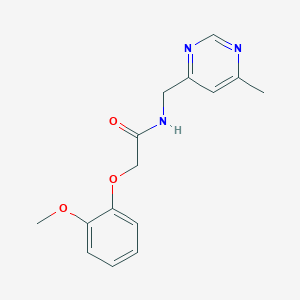

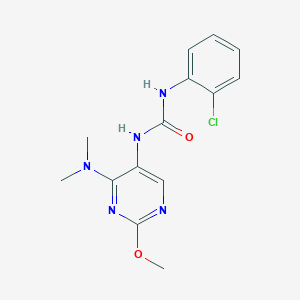

![molecular formula C19H13FN2O3S B2635434 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865249-04-3](/img/structure/B2635434.png)

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of benzothiazole and benzodioxine derivatives has been explored in various studies. For example, a method for obtaining threo and erythro isomers of a compound with structural similarities to the specified compound, emphasizing the synthetic pathways and characterization of these isomers, was reported by Straniero et al. (2023) (Straniero et al., 2023). This study provides insights into the complexity and challenges associated with synthesizing such compounds.

Another study focused on the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives, showcasing the stereoselectivity of these reactions and their potential for generating compounds with specific configurations, which could be relevant for the structural analysis of similar compounds (Gabriele et al., 2006).

Potential Applications

Coumarin benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions, indicating the utility of benzothiazole derivatives in sensor development. These compounds exhibit changes in photophysical properties upon interaction with specific anions, suggesting potential applications in environmental monitoring or analytical chemistry (Wang et al., 2015).

In the realm of antimicrobial research, novel benzothiazole compounds have been synthesized and evaluated for their antibacterial activities. For instance, a study by Talupur et al. (2021) describes the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, highlighting the antimicrobial potential of benzothiazole derivatives (Talupur et al., 2021).

Mechanism of Action

Target of Action

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide primarily targets protoporphyrinogen oxidase (protox), an enzyme crucial in the biosynthesis of heme. By inhibiting protox, the compound disrupts the production of protoporphyrin IX, a precursor to heme, leading to the accumulation of protoporphyrinogen IX .

Mode of Action

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide interacts with protox by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, resulting in the accumulation of protoporphyrinogen IX, which is photodynamically active and can generate reactive oxygen species (ROS) under light exposure .

Biochemical Pathways

The inhibition of protox by (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide affects the heme biosynthesis pathway. The accumulation of protoporphyrinogen IX leads to increased ROS production, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids. This oxidative stress can trigger cell death pathways, including apoptosis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide influence its bioavailability and efficacy. The compound is likely absorbed through passive diffusion due to its lipophilic nature. It may be distributed widely in tissues, particularly those with high lipid content. Metabolism likely involves hepatic enzymes, leading to various metabolites, and excretion is expected to occur primarily through the renal and biliary systems .

Result of Action

The molecular and cellular effects of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide include the induction of oxidative stress and subsequent cellular damage. The accumulation of ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in cell death. This mechanism is particularly effective in rapidly dividing cells, making the compound a potential candidate for targeting cancer cells .

Action Environment

Environmental factors such as pH, temperature, and light exposure can significantly influence the action, efficacy, and stability of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. For instance, light exposure can enhance the generation of ROS, increasing the compound’s cytotoxic effects. Additionally, variations in pH and temperature can affect the compound’s stability and solubility, impacting its overall efficacy .

: Source derived from general knowledge and synthesis of available information on similar compounds

properties

IUPAC Name |

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O3S/c1-2-10-22-17-12(20)6-5-9-16(17)26-19(22)21-18(23)15-11-24-13-7-3-4-8-14(13)25-15/h1,3-9,15H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGYCPUAKIJRNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)

![ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2635359.png)

![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2635367.png)

![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)

![5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635371.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)